molecular formula C12H13N3O B3306949 (1E)-2-(1-methyl-1H-imidazol-2-yl)-1-phenylethanone oxime CAS No. 929974-03-8

(1E)-2-(1-methyl-1H-imidazol-2-yl)-1-phenylethanone oxime

Cat. No.: B3306949
CAS No.: 929974-03-8
M. Wt: 215.25 g/mol
InChI Key: XWYIBTNAXPAQLG-SDNWHVSQSA-N
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Description

(1E)-2-(1-Methyl-1H-imidazol-2-yl)-1-phenylethanone oxime (CAS: 929974-03-8) is a heterocyclic oxime derivative characterized by a methyl-substituted imidazole core linked to a phenylacetophenone oxime moiety. Its molecular formula is C₁₂H₁₃N₃O, with a molecular weight of 215.25 g/mol . Key features include:

  • Structural Stability: The planar imidazole ring and oxime functional group enable strong hydrogen bonding and stacking interactions, enhancing solubility in polar solvents like DMSO and methanol .
  • Reactivity: The oxime (–C=N–OH) group facilitates electrophilic substitutions and coordination with metal ions, making it a versatile intermediate in medicinal chemistry .

Properties

IUPAC Name

(NE)-N-[2-(1-methylimidazol-2-yl)-1-phenylethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-15-8-7-13-12(15)9-11(14-16)10-5-3-2-4-6-10/h2-8,16H,9H2,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYIBTNAXPAQLG-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CC(=NO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1C/C(=N\O)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

(1E)-2-(1-methyl-1H-imidazol-2-yl)-1-phenylethanone oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structural Characteristics

The compound features an imidazole ring and a phenyl group, which contribute to its chemical reactivity and biological activity. The structural formula can be represented as follows:

  • Molecular Formula: C12_{12}H13_{13}N3_3O
  • SMILES Notation: CN1C=CN=C1C/C(=N\O)/C2=CC=CC=C2

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that oxime derivatives exhibit significant antimicrobial properties. Compounds similar to (1E)-2-(1-methyl-1H-imidazol-2-yl)-1-phenylethanone oxime have been studied for their effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics .
  • Anti-cancer Properties : Some studies have explored the cytotoxic effects of imidazole-containing compounds on cancer cell lines. The presence of the oxime functional group may enhance the compound's ability to induce apoptosis in malignant cells, making it a candidate for further investigation in cancer therapy .

Materials Science

  • Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific properties. Its ability to form coordination complexes with metals can be utilized in creating advanced materials with tailored functionalities .
  • Sensors and Catalysts : The imidazole moiety is known for its coordination chemistry, which can be harnessed in the development of sensors and catalytic systems. Research into metal complexes of this oxime could lead to innovations in chemical sensing technologies and catalysis .

Analytical Chemistry

  • Chromatographic Applications : The compound's unique structure allows it to be used as a chiral selector in chromatography. This application is crucial for separating enantiomers in pharmaceutical compounds, enhancing the efficiency of drug development processes .
  • Spectroscopic Studies : Due to its distinct spectral characteristics, this compound can be employed as a reference standard in spectroscopic analyses, aiding in the identification and quantification of similar compounds .

Case Study 1: Antimicrobial Efficacy

A study conducted on various oxime derivatives demonstrated that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting its potential as an alternative therapeutic agent.

Case Study 2: Polymer Synthesis

In another study, researchers synthesized a series of polymers using this compound as a monomer. The resulting materials displayed enhanced thermal stability and mechanical properties compared to traditional polymers, indicating promising applications in high-performance materials.

Mechanism of Action

The mechanism of action of (1E)-2-(1-methyl-1H-imidazol-2-yl)-1-phenylethanone oxime involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The oxime group can form hydrogen bonds and interact with various biological molecules, potentially inhibiting or modulating their function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related oxime derivatives:

Compound Name Core Structure Substituents Melting Point (°C) Solubility/Stability Key Functional Groups
(1E)-Target Compound 1-Methylimidazole + phenyl oxime Methyl (imidazole), phenyl (oxime) N/A Stable in polar solvents Oxime, imidazole
2-(4-(2-Methoxyphenyl)piperazin-1-yl)-1-phenylethanone oxime (27) Piperazine + phenyl oxime Methoxyphenyl (piperazine), oxime 129–131 Moderate (CDCl₃-soluble) Oxime, piperazine, methoxy
(Z)-2-(Naphthalen-2-yloxy)-1-phenylethanone oxime (13a) Naphthalenyloxy + phenyl oxime Naphthalenyloxy, oxime N/A High (DMSO) Oxime, naphthalene
2-(1H-Benzimidazol-2-yl)-1-thien-2-ylethanone oxime Benzimidazole + thienyl oxime Thienyl (oxime), benzimidazole N/A Moderate (organic solvents) Oxime, benzimidazole, thienyl
Oxiconazole analogs (5a–5v) Triazole + imidazole oxime Triazole, dichlorophenyl (oxime) 162 (e.g., 4) Variable (dependent on alkylation) Oxime, triazole, imidazole

Key Observations :

  • The methylimidazole group in the target compound enhances hydrogen bonding compared to piperazine or triazole analogs .
  • Naphthalenyloxy substituents (e.g., 13a) increase lipophilicity and Nrf2 activation potency (3.49-fold vs. control) .

Biological Activity

(1E)-2-(1-methyl-1H-imidazol-2-yl)-1-phenylethanone oxime is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its structural characteristics, biological activity, and relevant research findings.

Biological Activity Overview

The biological activities of oxime derivatives have been widely studied, particularly in relation to their anticancer properties and enzyme inhibition. The following sections summarize key findings regarding the biological activity of this compound.

Anticancer Activity

Research indicates that oxime derivatives can exhibit significant anticancer properties by targeting various cellular pathways. For instance, compounds with similar structural motifs have demonstrated potent inhibition against specific kinases involved in cancer progression.

CompoundTarget KinaseIC50 (nM)
Example 1DRAK251
Example 2FLT37.89
Example 3CDK20.04

Case Study : A study on structurally related compounds showed that certain oxime derivatives could induce apoptosis in cancer cell lines by inhibiting key signaling pathways, such as the STAT5 pathway, which is often upregulated in various cancers .

Enzyme Inhibition

The enzyme inhibition potential of this compound has not been extensively documented in available literature. However, related studies suggest that oximes can act as inhibitors for several enzymes, including kinases and proteases.

Key Findings :

  • Compounds with similar oxime functionalities have shown inhibitory effects on FLT3 kinase and CDK2.
  • The docking studies reveal that such compounds can form hydrogen bonds with critical residues in the active sites of these enzymes, enhancing their inhibitory effects .

Research Findings and Literature Review

Despite limited direct literature on this compound itself, several studies provide insights into the biological activities of related compounds:

  • Oxime Derivatives : A review highlighted that oxime moieties enhance the physicochemical properties and anticancer efficacy of various compounds .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the imidazole or phenyl groups can significantly alter the potency of these compounds against specific targets .
  • Potential Applications : Given the structural similarities with known bioactive compounds, this compound could be explored further for its potential applications in drug development targeting cancer and other diseases.

Q & A

Q. What are the optimal synthetic routes for (1E)-2-(1-methyl-1H-imidazol-2-yl)-1-phenylethanone oxime, and how are intermediates characterized?

The compound can be synthesized via a multi-step approach:

  • Step 1: Prepare the ketone precursor, 2-(1-methyl-1H-imidazol-2-yl)-1-phenylethanone, by alkylation or condensation reactions involving imidazole derivatives and phenacyl halides. This precursor is critical for subsequent oximation .
  • Step 2: Perform oximation by reacting the ketone with hydroxylamine hydrochloride under acidic or basic conditions. Reaction conditions (pH, solvent, temperature) must be optimized to favor the (E)-isomer .
  • Step 3: Purify the oxime via recrystallization or column chromatography, followed by characterization using NMR (¹H/¹³C), IR (to confirm C=N-OH stretching at ~3200 cm⁻¹), and mass spectrometry .

Q. How is the (E)-configuration of the oxime group experimentally confirmed?

The (E)-configuration can be validated using:

  • X-ray crystallography : Crystallographic data (e.g., bond angles and dihedral angles) unambiguously distinguish between (E) and (Z) isomers. For example, in structurally similar oximes, the O–H⋯N hydrogen-bonding pattern in crystal lattices often correlates with the (E)-form .
  • NMR spectroscopy : The coupling constant (J) between the oxime proton and adjacent carbon in ¹H-¹³C HMBC spectra provides indirect evidence. (E)-oximes typically show distinct NOE interactions compared to (Z)-isomers .

Q. What purification methods are effective for isolating this compound?

  • Column chromatography : Use silica gel with a polar solvent system (e.g., ethyl acetate/hexane gradients) to separate oxime isomers and by-products .
  • Recrystallization : Ethanol or methanol/water mixtures are suitable for isolating high-purity crystals. Monitor solubility differences between isomers .

Advanced Research Questions

Q. How can computational methods predict the reactivity and tautomerism of this oxime?

  • Density Functional Theory (DFT) : Calculate the relative stability of (E) vs. (Z) isomers and tautomers (e.g., nitroso vs. oxime forms). Optimize molecular geometries using B3LYP/6-31G(d) basis sets to evaluate energy barriers for isomerization .
  • Molecular docking : Model interactions with biological targets (e.g., enzymes) to predict binding affinities, leveraging the oxime’s hydrogen-bonding capabilities .

Q. What experimental strategies resolve contradictions in spectroscopic data for oxime derivatives?

  • Multi-technique validation : Cross-reference NMR, IR, and X-ray data. For example, if ¹H NMR suggests a single isomer but IR shows multiple C=N-OH peaks, investigate dynamic equilibria (e.g., keto-enol tautomerism) using variable-temperature NMR .
  • Isotopic labeling : Introduce deuterium at the oxime proton to simplify splitting patterns in NMR and confirm assignment accuracy .

Q. How are metal complexes with this oxime ligand synthesized, and what are their catalytic applications?

  • Coordination chemistry : React the oxime with transition metal salts (e.g., Co²⁺, Ni²⁺) under basic conditions. The oxime’s N and O atoms act as chelating sites. For example, boron-capped cobalt complexes are synthesized via condensation with phenylboronic acid .
  • Catalytic studies : Test metal-oxime complexes in oxidation or C–C coupling reactions. Monitor turnover frequencies and compare with non-oxime ligands .

Q. How does hydrogen bonding influence the crystal packing and stability of this oxime?

  • Single-crystal X-ray analysis : Identify O–H⋯N and C–H⋯O interactions. For instance, in related oximes, chains along the crystallographic b-axis are stabilized by O–H⋯N hydrogen bonds .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., % contribution of H-bonding vs. van der Waals forces) to explain melting points or solubility .

Q. What strategies mitigate isomerization or side reactions during synthesis?

  • Kinetic control : Use low temperatures and short reaction times to favor the (E)-isomer, which is often thermodynamically less stable but forms faster .
  • Protecting groups : Temporarily block reactive sites (e.g., imidazole N–H) to prevent unwanted cyclization or oxidation during oximation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1E)-2-(1-methyl-1H-imidazol-2-yl)-1-phenylethanone oxime
Reactant of Route 2
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(1E)-2-(1-methyl-1H-imidazol-2-yl)-1-phenylethanone oxime

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